H-Gly-Pro-Hyp-OH

Vue d'ensemble

Description

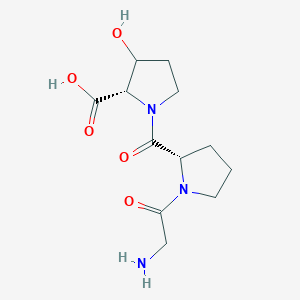

H-Gly-Pro-Hyp-OH, also known as Glycylprolylhydroxyproline, is a tripeptide composed of the amino acids glycine, proline, and hydroxyproline. This compound is a significant component of collagen, which is the main structural protein in various connective tissues in animals. It has been studied for its potential benefits in skin health, particularly in protecting against UVB-induced skin aging .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

H-Gly-Pro-Hyp-OH can be synthesized through chemical or biological methods. The chemical synthesis involves the sequential addition of glycine, proline, and hydroxyproline, using appropriate protecting groups and reaction conditions to ensure the correct sequence and structure. The final product is obtained by removing the protecting groups .

Industrial Production Methods

In industrial settings, this compound is often produced using solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the first amino acid to a solid resin and sequentially adding the remaining amino acids. The peptide is then cleaved from the resin and purified .

Analyse Des Réactions Chimiques

Types of Reactions

H-Gly-Pro-Hyp-OH can undergo various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyproline residue, potentially altering the peptide’s properties.

Reduction: This reaction can reduce any oxidized forms of the peptide back to their original state.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction typically requires specific reagents and conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxyproline derivatives, while substitution can result in peptides with altered amino acid sequences .

Applications De Recherche Scientifique

Peptide Synthesis

H-Gly-Pro-Hyp-OH serves as a fundamental building block in the synthesis of peptides. It is utilized in developing therapeutic agents and biologically active molecules, facilitating advancements in drug discovery and development .

Pharmaceutical Development

In pharmaceutical applications, this compound is essential for formulating drugs targeting specific biological pathways. Its incorporation can enhance the efficacy of treatments for various conditions, including skin disorders and joint health .

Wound Healing and Tissue Regeneration

Research indicates that this compound significantly influences collagen production, which is crucial for wound healing and tissue regeneration. Studies have shown that it promotes fibroblast proliferation, leading to improved healing outcomes .

Case Study: Fibroblast Growth

A study demonstrated that the addition of prolyl-hydroxyproline (Pro-Hyp) and hydroxyprolyl-glycine (Hyp-Gly) stimulated fibroblast growth on collagen gels, highlighting their role in enhancing tissue repair mechanisms .

Cosmetic Industry

In cosmetics, this compound is incorporated into skincare formulations due to its ability to improve skin hydration and elasticity. It is particularly valued in anti-aging products where enhanced skin texture and moisture retention are desired .

Data Table: Cosmetic Applications of this compound

| Application Type | Benefits | Product Examples |

|---|---|---|

| Anti-aging | Improves skin elasticity | Serums, creams |

| Hydration | Enhances moisture retention | Moisturizers |

| Skin repair | Aids in recovery from damage | Healing ointments |

Biotechnology Applications

This compound is also employed in biotechnological processes such as enzyme stabilization and as a substrate in assays. Its role in molecular biology research facilitates the development of innovative techniques and methodologies .

Advanced Research Findings

Recent studies have further explored the bioactive properties of this compound:

- Anti-Atherosclerotic Effects : Research has shown that collagen peptides containing this compound can reduce advanced glycation end products (AGEs), potentially lowering the risk of atherosclerosis .

- Antiplatelet Activity : Collagen hydrolysates containing this peptide have demonstrated antiplatelet effects without causing bleeding risks, suggesting therapeutic potential for thrombotic diseases .

Case Study: Clinical Trials on Aging

A randomized controlled trial involving older adults revealed that daily ingestion of collagen peptides rich in Pro-Hyp and Hyp-Gly resulted in decreased AGEs levels and improved insulin resistance metrics over 12 weeks .

Mécanisme D'action

H-Gly-Pro-Hyp-OH exerts its effects primarily through its role in collagen formation. When ingested or applied topically, it can be absorbed into the bloodstream and transported to the skin, where it contributes to collagen synthesis. This process helps improve skin elasticity, moisture, and overall appearance. The peptide also inhibits dipeptidyl peptidase 4 (DPP-4), an enzyme involved in the degradation of incretin hormones, which play a role in glucose metabolism .

Comparaison Avec Des Composés Similaires

Similar Compounds

Gly-Pro-Hyp: Similar to H-Gly-Pro-Hyp-OH but lacks the hydroxyl group on the proline residue.

Pro-Hyp-Gly: Another tripeptide found in collagen, with a different amino acid sequence.

Hyp-Gly-Pro: A tripeptide with hydroxyproline at the N-terminus.

Uniqueness

This compound is unique due to the presence of hydroxyproline, which is essential for the stability and function of collagen. This hydroxyl group allows for additional hydrogen bonding, contributing to the triple-helix structure of collagen and enhancing its mechanical properties .

Activité Biologique

H-Gly-Pro-Hyp-OH, also known as Tripeptide 29, is a bioactive peptide that has garnered attention for its various biological activities, particularly in the fields of dermatology and nutrition. This article delves into the compound's biological activity, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of three amino acids: glycine (Gly), proline (Pro), and 4-hydroxyproline (Hyp). The presence of Hyp is significant as it is known to enhance the stability and bioactivity of collagen, which is crucial in skin health and repair processes.

1. Anti-Aging Effects

This compound has been identified as an effective agent against UVB-induced skin aging. Research indicates that this peptide promotes skin hydration and elasticity while reducing the appearance of fine lines and wrinkles. It achieves these effects by stimulating collagen synthesis and inhibiting matrix metalloproteinases (MMPs), which are enzymes that degrade collagen in the skin .

2. Wound Healing Properties

The peptide has demonstrated significant wound healing capabilities. Studies show that this compound enhances fibroblast proliferation and migration, which are critical processes in wound repair. Additionally, it promotes the deposition of extracellular matrix components, thereby accelerating tissue regeneration .

3. Antioxidant Activity

This compound exhibits antioxidant properties that help mitigate oxidative stress in cells. This activity is particularly beneficial in protecting skin cells from damage caused by environmental factors such as UV radiation and pollution .

The biological effects of this compound can be attributed to several mechanisms:

- Collagen Stimulation : The peptide enhances the expression of collagen genes, leading to increased collagen production in dermal fibroblasts.

- Inhibition of MMPs : By inhibiting MMPs, this compound helps maintain collagen integrity in the skin.

- Cellular Signaling : The peptide may activate signaling pathways associated with cell survival and proliferation, contributing to its wound healing effects.

Research Findings

Recent studies have provided valuable insights into the biological activities of this compound:

Case Studies

- Skin Aging Study : A clinical trial involving a topical formulation containing this compound showed a significant reduction in wrinkles after 12 weeks of application compared to a placebo group.

- Wound Healing Assessment : In an animal model, wounds treated with this compound showed faster closure rates and improved histological features compared to untreated controls.

Q & A

Q. Basic: What are the recommended synthesis and purification protocols for H-Gly-Pro-Hyp-OH in laboratory settings?

This compound is synthesized via solid-phase peptide synthesis (SPPS) or multi-step liquid-phase methods. Key steps include:

- Resin activation : Use Fmoc-protected amino acids (e.g., Fmoc-Hyp-OH) with coupling reagents like HBTU/DIPEA .

- Sequential coupling : Ensure stereochemical integrity by verifying reaction completion via Kaiser or chloranil tests .

- Cleavage and deprotection : Treat with TFA/water/triisopropylsilane (95:2.5:2.5) for 2–4 hours .

- Purification : Employ reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to achieve ≥95% purity .

Q. Basic: How should this compound be stored to maintain stability, and what handling precautions are necessary?

- Storage : Store at -20°C in airtight, light-protected containers to prevent hydrolysis or oxidation .

- Handling : Use PPE (gloves, goggles) due to its Xi hazard classification (skin/eye irritation, respiratory sensitization). Work in a fume hood to avoid inhalation of aerosols .

Q. Advanced: What preclinical models are optimal for studying this compound’s anti-photoaging effects, and how should experiments be designed?

- In vitro models : Use UVB-irradiated human dermal fibroblasts to assess collagen synthesis (ELISA for COL1A1, hydroxyproline assays) .

- In vivo models : Employ SKH-1 hairless mice with chronic UVB exposure. Follow NIH guidelines for dose optimization (e.g., 10–50 mg/kg oral administration) and include sham controls .

- Data validation : Replicate results across ≥3 biological replicates and use ANOVA with post-hoc Tukey tests .

Q. Advanced: What analytical techniques confirm this compound’s structural integrity and bioactivity?

- Structural confirmation :

- Bioactivity assays : Measure MMP-1 inhibition via fluorogenic substrates or qPCR for matrix metalloproteinase gene expression .

Q. Advanced: How can researchers resolve contradictions in reported efficacy data for this compound?

- Meta-analysis : Aggregate data from peer-reviewed studies (e.g., collagen synthesis rates) using PRISMA guidelines to identify confounding variables like UVB dosage or peptide purity .

- Methodological audits : Verify if conflicting studies used standardized protocols (e.g., NIH preclinical checklists) or controlled for batch-to-batch variability .

Q. Advanced: What molecular mechanisms underlie this compound’s anti-aging effects, and how can they be experimentally validated?

- Hypothesized pathways : TGF-β/Smad signaling activation or ROS scavenging.

- Validation methods :

Q. Advanced: How can researchers ensure reproducibility when characterizing this compound’s physicochemical properties?

- Solubility : Test in PBS (pH 7.4) and DMSO, documenting concentration-dependent aggregation via dynamic light scattering .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods for weighing and solubilizing to mitigate respiratory irritation (H335 hazard) .

- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. Advanced: How can this compound’s bioavailability be improved for oral administration studies?

- Formulation strategies : Encapsulate in liposomes or chitosan nanoparticles to enhance intestinal absorption .

- Pharmacokinetic analysis : Measure plasma half-life using LC-MS/MS after single-dose administration in rodent models .

Q. Basic: What solvent systems are compatible with this compound for in vitro assays?

Propriétés

IUPAC Name |

(2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O5/c13-5-10(17)14-3-1-2-8(14)11(18)15-6-7(16)4-9(15)12(19)20/h7-9,16H,1-6,13H2,(H,19,20)/t7-,8+,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEOBSAZWJLOGY-VGMNWLOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)N2CC(CC2C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)N2C[C@@H](C[C@H]2C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25765-62-2 | |

| Record name | L-Proline, glycyl-L-prolyl-4-hydroxy-, (4R)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25765-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID801311276 | |

| Record name | Glycylprolylhydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycylprolylhydroxyproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2239-67-0 | |

| Record name | Glycylprolylhydroxyproline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2239-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripeptide-29 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002239670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycylprolylhydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIPEPTIDE-29 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6346H6PUM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycylprolylhydroxyproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.